1-Phenyl-3-(4-(phenylsulfonyl)piperazin-1-yl)pyrrolidine-2,5-dione
Description
1-Phenyl-3-(4-(phenylsulfonyl)piperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a phenyl group and at position 3 with a 4-(phenylsulfonyl)piperazine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and antimicrobial pathways.
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABICFKQWDLUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-568595 involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the benzimidazole ring: This is typically achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the 1,3-benzodioxol-5-yl group: This involves the use of appropriate reagents to introduce the benzodioxole moiety.
Ethylation and sulfonylation:
Industrial Production Methods
Industrial production of GI-568595 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GI-568595 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced derivatives of the compound .
Scientific Research Applications
GI-568595 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in inhibiting Mcl-1, which is involved in cell survival and apoptosis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases where Mcl-1 is implicated, such as cancer.
Industry: GI-568595 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of GI-568595 involves its binding to the Mcl-1 protein, thereby inhibiting its function. Mcl-1 is an anti-apoptotic protein that helps in cell survival by preventing the activation of pro-apoptotic proteins. By inhibiting Mcl-1, GI-568595 promotes apoptosis in cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrrolidine-2,5-dione core is conserved across analogs, but substituents at positions 1 and 3 vary significantly, influencing biological activity:
Key Observations :
Pharmacological Activity Comparison
Antimicrobial Activity
- Mannich Pyrol-Pyridine Bases (e.g., 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione): Demonstrated moderate activity against E. coli, B. subtilis, and Aspergillus spp., with MIC values comparable to Penicillin and Amphotericin B .
- Target Compound: No direct antimicrobial data provided in evidence, but sulfonyl groups in related compounds (e.g., ) are associated with enhanced bacterial membrane disruption.
Neurological Activity
- Anticonvulsant Derivatives : N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione showed ED50 = 14.18 mg/kg in MES tests, outperforming standard anticonvulsants .
Antiproliferative Activity
- trans-3-(Quinolinyl)-4-indolylpyrrolidine-2,5-dione: Used in combination therapies at 360 mg twice daily for cancer, demonstrating synergy with other antiproliferative agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
